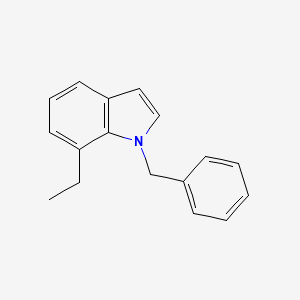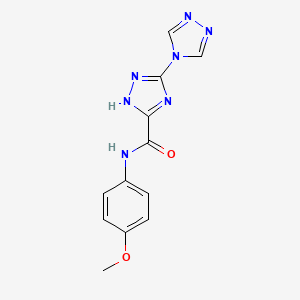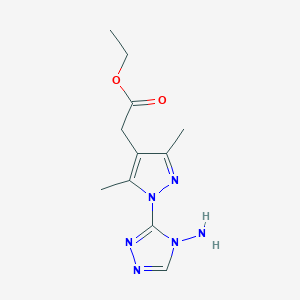
1-benzyl-7-ethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-7-ethyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indole ring and an ethyl group at the 7th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-7-ethyl-1H-indole can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. Another method involves the cyclization of ortho-substituted anilines with alkynes or alkenes in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-7-ethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can convert the compound into indoline derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to the electron-rich nature of the aromatic system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Halogenated, sulfonated, and nitrated indole derivatives.
Scientific Research Applications
1-Benzyl-7-ethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-7-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .
Comparison with Similar Compounds
1-Benzyl-1H-indole: Lacks the ethyl group at the 7th position, which may affect its biological activity and chemical reactivity.
7-Ethyl-1H-indole: Lacks the benzyl group, which may influence its binding affinity to molecular targets.
1-Benzyl-2-methyl-1H-indole: Has a methyl group at the 2nd position instead of an ethyl group at the 7th position, leading to different chemical and biological properties.
Uniqueness: 1-Benzyl-7-ethyl-1H-indole is unique due to the presence of both the benzyl and ethyl groups, which can enhance its binding affinity to specific molecular targets and increase its potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C17H17N |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-benzyl-7-ethylindole |
InChI |
InChI=1S/C17H17N/c1-2-15-9-6-10-16-11-12-18(17(15)16)13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |
InChI Key |
XOPFKKCKIZSSOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=C1N(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11482967.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-(pyrrolidin-1-ylsulfonyl)piperazine](/img/structure/B11482975.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B11482987.png)
![N-[(5-bromofuran-2-yl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482991.png)
![4-{[3-(1-benzofuran-2-yl)-3-oxopropyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B11483002.png)
![3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11483003.png)
![4-[4-({4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B11483005.png)

![2-(2-Methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11483018.png)
![Prop-2-en-1-yl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11483024.png)


![4-tert-butyl-N-[1-(3-chloro-4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11483056.png)
![1-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-1H-tetrazole](/img/structure/B11483069.png)
